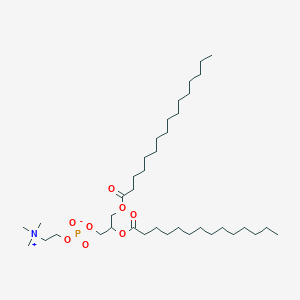
1,5-a-L-Arabinotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-α-L-Arabinotriose is a trisaccharide composed of three units of L-arabinose linked by α-1,5-glycosidic bonds. This compound is found in the cell walls of plants and plays a significant role in plant physiology and biochemistry. It is a part of the arabinan polysaccharides, which are components of the hemicellulose fraction of plant cell walls .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-α-L-Arabinotriose can be synthesized through enzymatic hydrolysis of arabinan polysaccharides using specific enzymes such as endo-1,5-α-L-arabinanase. This enzyme cleaves the α-1,5-glycosidic bonds in arabinan, resulting in the formation of arabinotriose .
Industrial Production Methods: Industrial production of 1,5-α-L-Arabinotriose involves the extraction of arabinan from plant materials, followed by enzymatic treatment to produce the desired trisaccharide. The process typically includes steps such as purification, concentration, and crystallization to obtain high-purity arabinotriose .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-α-L-Arabinotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using endo-1,5-α-L-arabinanase.
Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the arabinose units.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products:
Hydrolysis: Produces arabinose and smaller oligosaccharides.
Oxidation: Results in the formation of aldehydes and carboxylic acids.
Glycosylation: Leads to the formation of glycosylated derivatives of arabinotriose.
Wissenschaftliche Forschungsanwendungen
1,5-α-L-Arabinotriose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of arabinan-degrading enzymes.
Biology: Plays a role in plant cell wall research and the study of plant physiology.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health.
Industry: Utilized in the production of biofuels and bioplastics due to its renewable nature
Wirkmechanismus
The mechanism of action of 1,5-α-L-Arabinotriose involves its interaction with specific enzymes that recognize and cleave the α-1,5-glycosidic bonds. These enzymes, such as endo-1,5-α-L-arabinanase, bind to the arabinotriose molecule and catalyze the hydrolysis of the glycosidic bonds, resulting in the release of arabinose units. This process is crucial for the degradation of arabinan polysaccharides in plant cell walls .
Vergleich Mit ähnlichen Verbindungen
Arabinobiose: A disaccharide composed of two arabinose units linked by an α-1,5-glycosidic bond.
Arabinotetraose: A tetrasaccharide composed of four arabinose units linked by α-1,5-glycosidic bonds.
Arabinopentaose: A pentasaccharide composed of five arabinose units linked by α-1,5-glycosidic bonds.
Uniqueness: 1,5-α-L-Arabinotriose is unique due to its specific structure and the presence of three arabinose units. This structure allows it to serve as a model compound for studying the enzymatic degradation of arabinan polysaccharides and its role in plant cell wall metabolism .
Eigenschaften
IUPAC Name |
5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGBMVAQMSBUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

